An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-5-iodobenzene
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-5-iodobenzene
A Note on Chemical Nomenclature: Initial searches for "1-Bromo-3-chloro-5-piperidinobenzene" did not yield a known compound with established physical properties. Based on available chemical literature and databases, it is highly probable that the intended compound of interest is 1-Bromo-3-chloro-5-iodobenzene . This guide will focus on the physical and chemical characteristics of this well-documented tri-halogenated aromatic compound.
Introduction
1-Bromo-3-chloro-5-iodobenzene is a tri-halogenated benzene derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its unique substitution pattern, featuring three different halogen atoms on the aromatic ring, provides a versatile platform for sequential and site-selective cross-coupling reactions. This property makes it a valuable building block in the construction of complex organic molecules, including pharmaceuticals and advanced materials.[1] Understanding the physical properties of this compound is paramount for its effective handling, purification, and application in synthetic protocols. This guide provides a comprehensive overview of the key physical characteristics of 1-Bromo-3-chloro-5-iodobenzene, supported by experimental protocols and theoretical insights.
Molecular Structure and Identification
The molecular structure of 1-Bromo-3-chloro-5-iodobenzene consists of a benzene ring substituted with bromine, chlorine, and iodine atoms at the 1, 3, and 5 positions, respectively.
Molecular Structure of 1-Bromo-3-chloro-5-iodobenzene
Caption: 2D representation of the molecular structure of 1-Bromo-3-chloro-5-iodobenzene.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-3-chloro-5-iodobenzene | [2] |
| CAS Number | 13101-40-1 | [2] |
| Molecular Formula | C₆H₃BrClI | [1][2] |
| Molecular Weight | 317.35 g/mol | [1][2] |
| InChI | InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H | [2] |
| InChIKey | RSGRRCWDCXLEHS-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C=C1Br)I)Cl | [2] |
Physicochemical Properties
The physical state of 1-Bromo-3-chloro-5-iodobenzene under standard conditions is a white to brown crystalline powder.[1] Its key physical properties are summarized in the table below.
| Physical Property | Value | Source |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 85.8 °C | [1] |
| Boiling Point | 280.4 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 2.272 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 123.4 ± 23.2 °C | [1] |
| Vapor Pressure | 0.00644 mmHg at 25°C | [1] |
| Refractive Index | 1.663 | [1] |
| Water Solubility | 2.5 x 10⁻³ g/L at 25°C | [1] |
Solubility Profile
Due to its halogenated aromatic structure, 1-Bromo-3-chloro-5-iodobenzene is sparingly soluble in water but exhibits good solubility in many organic solvents. A qualitative assessment of its solubility is crucial for selecting appropriate solvents for reactions, extractions, and purifications.
| Solvent | Solubility |
| Water | Insoluble[1] |
| Ethanol | Soluble[3] |
| Methanol | Soluble (used for recrystallization)[4] |
| Diethyl Ether | Soluble (used for extraction)[4] |
| N,N-Dimethylformamide (DMF) | Soluble[4] |
Spectral Data for Structural Elucidation
Spectroscopic techniques are essential for confirming the identity and purity of 1-Bromo-3-chloro-5-iodobenzene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Bromo-3-chloro-5-iodobenzene is relatively simple due to the symmetry of the molecule. The three aromatic protons are chemically non-equivalent and typically appear as distinct signals in the aromatic region of the spectrum. A reported ¹H NMR spectrum in CDCl₃ shows three singlets at δ 7.76, 7.65, and 7.49 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 1-Bromo-3-chloro-5-iodobenzene, the spectrum is characterized by absorption bands corresponding to C-H and C-C stretching and bending vibrations of the aromatic ring, as well as the C-X (X = Cl, Br, I) stretching vibrations.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1-Bromo-3-chloro-5-iodobenzene provides a distinct fragmentation pattern that serves as a molecular fingerprint.[1] The fragmentation is primarily governed by the relative strengths of the carbon-halogen bonds, with the weaker C-I bond breaking most readily, followed by the C-Br and C-Cl bonds.[1] The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway of 1-Bromo-3-chloro-5-iodobenzene in EI-MS.
Experimental Protocols for Physical Property Determination
The following are standardized, field-proven methodologies for determining the key physical properties of solid organic compounds like 1-Bromo-3-chloro-5-iodobenzene.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry, crystalline 1-Bromo-3-chloro-5-iodobenzene is finely powdered using a mortar and pestle.[1]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[1]
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a moderate rate initially. As the temperature approaches the expected melting point (approximately 20°C below), the heating rate is reduced to about 1-2°C per minute to ensure thermal equilibrium.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
Causality and Self-Validation: A sharp melting range (typically ≤ 1°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Solubility Determination (Qualitative)
Principle: The solubility of a compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules ("like dissolves like").
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Addition: Approximately 20-30 mg of 1-Bromo-3-chloro-5-iodobenzene is placed into a small test tube.
-
Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for efficient mixing.
-
Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all.[1]
Causality and Self-Validation: The highly nonpolar nature of the tri-halogenated benzene ring predicts poor solubility in polar protic solvents like water and better solubility in nonpolar to moderately polar organic solvents. This protocol allows for a systematic verification of this principle.
Synthesis Overview
1-Bromo-3-chloro-5-iodobenzene is typically synthesized through a multi-step process, often starting from aniline.[3] A common synthetic route involves the protection of the amino group, followed by sequential electrophilic aromatic substitution to introduce the halogen atoms, and finally, deamination.
Generalized Synthetic Pathway
Caption: A multi-step synthesis of 1-Bromo-3-chloro-5-iodobenzene from aniline.
A detailed experimental procedure involves the diazotization of 4-bromo-2-chloro-6-iodoaniline followed by a deamination reaction.[3][4] For instance, 4-bromo-2-chloro-6-iodoaniline can be dissolved in ethanol and treated with sulfuric acid and sodium nitrite to form the diazonium salt, which is then heated to yield the final product.[3] Purification is typically achieved by distillation and/or recrystallization from a suitable solvent like methanol.[4]
Safety and Handling
1-Bromo-3-chloro-5-iodobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7] It may also be harmful if swallowed.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Wear protective gloves/protective clothing/eye protection/face protection (P280).[2][7]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[1]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen iodide.[7]
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
1-Bromo-3-chloro-5-iodobenzene is a valuable synthetic intermediate with well-defined physical properties. Its solid state, melting point, and solubility profile are critical parameters for its use in organic synthesis. The spectroscopic data provide a reliable means of identification and purity assessment. Proper handling and storage, as outlined in the safety data, are essential for its safe use in a research and development environment. This guide serves as a technical resource for scientists and professionals, providing the necessary information to effectively utilize this compound in their work.
References
-
Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]
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PubChem. 1-Bromo-3-chloro-5-iodobenzene. [Link]
- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
- Google Patents. Preparation method for 1-chloro-3-bromo-5-iodobenzene.
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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Studylib. Solubility test for Organic Compounds. [Link]
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University of Calgary. Melting point determination. [Link]
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University of Toronto. Solubility of Organic Compounds. [Link]
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BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
Sources
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文档 [docs.google.com]
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